2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride
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Overview
Description
2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H7Cl2F3N2 and a molecular weight of 259.05 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride can be achieved through the reaction of benzimidamide with trifluoromethyl ether, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures such as NMR, HPLC, and GC to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions may produce various substituted benzimidamides .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzimidamide Hydrochloride: Similar in structure but lacks the chlorine atom.
2,6-Dichlorobenzenecarboximidamide: Contains additional chlorine atoms but lacks the trifluoromethyl group.
Uniqueness
2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H7Cl2F3N2 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H6ClF3N2.ClH/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14;/h1-3H,(H3,13,14);1H |
InChI Key |
ZAENAOLQQMCFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=N)N.Cl |
Origin of Product |
United States |
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